5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide
Description
5-Bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a synthetic furan-based carboxamide derivative characterized by a 5-bromo-substituted furan-2-carboxamide core linked to a 2-(furan-3-yl)-2-hydroxyethyl substituent. The bromine atom at the C5 position of the furan ring enhances electrophilicity and may improve binding affinity to biological targets, while the hydroxyethyl-furan side chain introduces stereochemical complexity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c12-10-2-1-9(17-10)11(15)13-5-8(14)7-3-4-16-6-7/h1-4,6,8,14H,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGFSJMZUZOUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CNC(=O)C2=CC=C(O2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide typically involves the following steps:
-
Bromination of Furan: : The initial step involves the bromination of furan to introduce the bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Formation of the Carboxamide Group: : The next step involves the introduction of the carboxamide group. This can be done by reacting the brominated furan with an appropriate amine, such as 2-aminoethanol, under suitable conditions. The reaction is typically carried out in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at a controlled temperature.
-
Hydroxylation: : The final step is the hydroxylation of the ethyl group attached to the furan ring. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can undergo reduction reactions, particularly at the carbonyl group if present. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
-
Substitution: : The bromine atom in the compound can be substituted with other nucleophiles. For example, nucleophilic substitution with amines or thiols can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted furan derivatives
Scientific Research Applications
5-Bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
-
Biology: : The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It can be used in assays to investigate its effects on various biological pathways.
-
Medicine: : Due to its structural features, the compound is explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
-
Industry: : In the industrial sector, it can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 5-bromo-furan-2-carboxamides, which exhibit diverse pharmacological activities depending on substituent variations. Below is a systematic comparison with structurally analogous compounds:
Structural and Functional Group Variations
Key Observations
Bioactivity Correlation: The introduction of electron-withdrawing groups (e.g., nitro in Compound 62 or pyrazole in Compound 21) correlates with antimicrobial or antiparasitic activity. In contrast, alkyl or aryl substituents (e.g., isopropylphenyl) lack reported bioactivity, suggesting that electronegative groups are critical for target engagement. The hydroxyethyl-furan side chain in the target compound may mimic endogenous substrates of neurological receptors (e.g., Nurr1 agonists in ), though direct evidence is absent.
Synthetic Yields :
- Compound 62 and Compound 21 were synthesized in moderate yields (44% and 42%, respectively), indicating challenges in coupling bulky substituents to the furan core.
Spectroscopic Characterization: NMR and HRMS data are consistently used for validation. For example, Compound 62 exhibits distinct $ ^1H $ NMR peaks at δ 13.57 (NH) and 7.73–6.89 (furan protons), while Compound 21 shows IR peaks for NH/NO₂ groups.
Structure-Activity Relationships (SAR)
- Bromine Position : The 5-bromo substitution on the furan ring is conserved across active analogs, likely stabilizing π-π interactions in enzyme binding pockets.
- Steric Effects : Bulky substituents (e.g., 2-isopropylphenyl) may reduce bioavailability due to poor membrane permeability.
Biological Activity
5-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a complex organic compound featuring a furan backbone, a bromine atom, and a hydroxyethyl side chain. The unique structural elements of this compound suggest potential for diverse biological activities, which have been the focus of various studies in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 327.14 g/mol. The presence of furan rings and the bromine substituent may enhance its reactivity and biological activity.
Biological Activities
Research indicates that compounds containing furan derivatives often exhibit a range of biological activities:
- Antimicrobial Activity : Furan derivatives have been reported to possess significant antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects due to its structural features that allow interaction with microbial cell membranes or metabolic pathways.
- Anti-inflammatory Effects : Compounds with furan structures have been linked to anti-inflammatory activities. The hydroxyl group in this compound could play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some studies have suggested that furan-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
